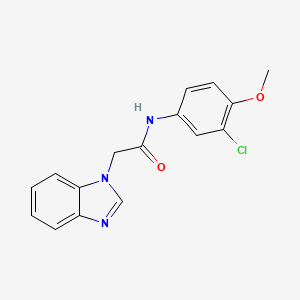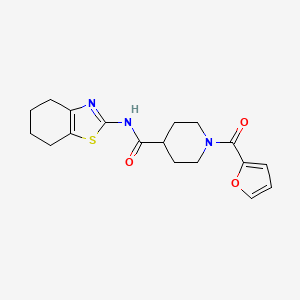![molecular formula C23H21N5O4S B5307560 (6Z)-2-butyl-5-imino-6-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5307560.png)
(6Z)-2-butyl-5-imino-6-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6Z)-2-butyl-5-imino-6-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-butyl-5-imino-6-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps. The starting materials include 2-nitrobenzyl alcohol, 4-formylphenylboronic acid, and 2-butyl-4,5-dihydro-1H-imidazole-5-thione. The key steps in the synthesis are:
Formation of the intermediate: The reaction between 2-nitrobenzyl alcohol and 4-formylphenylboronic acid in the presence of a palladium catalyst forms the intermediate compound.
Cyclization: The intermediate undergoes cyclization with 2-butyl-4,5-dihydro-1H-imidazole-5-thione under basic conditions to form the thiadiazolo[3,2-a]pyrimidine core.
Final modification:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
The compound (6Z)-2-butyl-5-imino-6-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted thiadiazolo[3,2-a]pyrimidines.
Scientific Research Applications
The compound has several scientific research applications, including:
Medicinal Chemistry: It has potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It can be used as a probe to study the function of thiadiazolo[3,2-a]pyrimidine-containing proteins.
Industrial Applications: It may be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of (6Z)-2-butyl-5-imino-6-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction. This inhibition can lead to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
- **(6Z)-2-butyl-5-imino-6-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both imino and nitrophenyl groups, which confer distinct biological activities and chemical reactivity compared to other thiadiazolo[3,2-a]pyrimidines.
Properties
IUPAC Name |
(6Z)-2-butyl-5-imino-6-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-2-3-8-20-26-27-21(24)18(22(29)25-23(27)33-20)13-15-9-11-17(12-10-15)32-14-16-6-4-5-7-19(16)28(30)31/h4-7,9-13,24H,2-3,8,14H2,1H3/b18-13-,24-21? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAFATWNNWXQMC-SDWZUDADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4[N+](=O)[O-])C(=O)N=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4[N+](=O)[O-])/C(=O)N=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-Dimethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol;oxalic acid](/img/structure/B5307485.png)
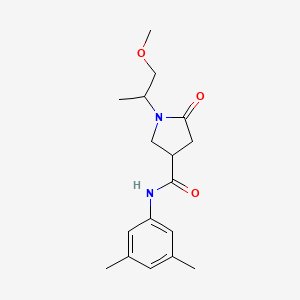
![5-[(ethylamino)sulfonyl]-N,2-dimethylbenzamide](/img/structure/B5307496.png)
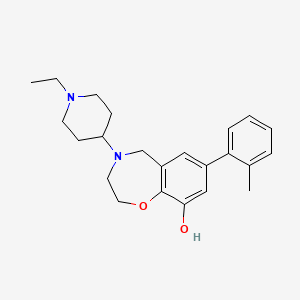
![2-(ethoxymethyl)-N-methyl-N-(3-thienylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5307510.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)acrylonitrile](/img/structure/B5307516.png)
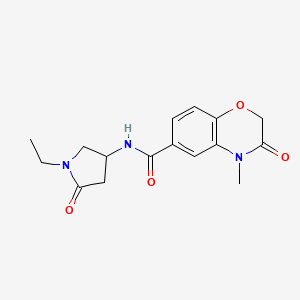
![2-(2-cyclopropyl-1H-benzimidazol-1-yl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5307529.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5307534.png)
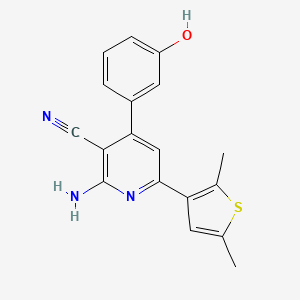
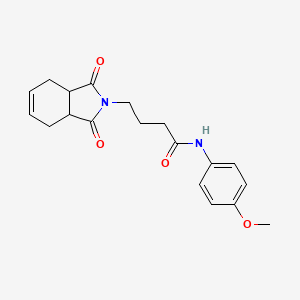
![3-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5307555.png)
